2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
CAS No.: 1992996-23-2
Cat. No.: VC2740975
Molecular Formula: C14H21Cl3N4
Molecular Weight: 351.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1992996-23-2 |
|---|---|
| Molecular Formula | C14H21Cl3N4 |
| Molecular Weight | 351.7 g/mol |
| IUPAC Name | 2-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride |
| Standard InChI | InChI=1S/C14H18N4.3ClH/c1-2-6-16-13(3-1)11-18-10-9-17-14(18)12-4-7-15-8-5-12;;;/h1-3,6,9-10,12,15H,4-5,7-8,11H2;3*1H |
| Standard InChI Key | OMKNGCBWVZELST-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl |
| Canonical SMILES | C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
The chemical identity of 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is established through various chemical descriptors and physical properties that define its structure and behavior. This compound combines three important nitrogen-containing heterocyclic systems: pyridine, imidazole, and piperidine. The structural arrangement involves a pyridine ring connected via a methylene bridge to an imidazole ring, which is further substituted with a piperidine group at the 2-position.
Basic Chemical Information
The fundamental chemical properties of 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1992996-23-2 |
| Molecular Formula | C14H21Cl3N4 |
| Molecular Weight | 351.7 g/mol |
| IUPAC Name | 2-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride |
| Base Formula (without HCl) | C14H18N4 |
| Base Molecular Weight | 242.32 g/mol |
| PubChem Compound ID | 75485596 |
The compound exists as a trihydrochloride salt, which significantly affects its physical properties compared to the free base form. The salt formation improves water solubility, which is an important consideration for various research applications, particularly in biological systems where aqueous solubility is crucial.
Structural Representation
The structural characteristics of 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride can be represented through various chemical notations:
| Notation Type | Value |
|---|---|
| SMILES | C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl |
| Canonical SMILES | C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl |
| Standard InChI | InChI=1S/C14H18N4.3ClH/c1-2-6-16-13(3-1)11-18-10-9-17-14(18)12-4-7-15-8-5-12;;;/h1-3,6,9-10,12,15H,4-5,7-8,11H2;3*1H |
| Standard InChIKey | OMKNGCBWVZELST-UHFFFAOYSA-N |
These notations provide standardized representations of the compound's structure, facilitating database searches and computational analysis. The structural arrangement highlights the connectivity between the three heterocyclic components, which is essential for understanding its potential interaction patterns with biological targets.
| Potential Application | Structural Basis |
|---|---|
| Receptor Modulation | Piperidine and imidazole rings may interact with various receptor types |
| Enzyme Inhibition | Heterocyclic nitrogen atoms provide potential coordination sites |
| CNS-Active Compounds | Similar heterocyclic structures are found in neuropharmacological agents |
| Antimicrobial Research | Imidazole derivatives often exhibit antimicrobial properties |
Compounds containing imidazole moieties have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral properties. The specific combination with piperidine and pyridine rings in this compound may confer unique selectivity profiles worthy of investigation.
Analytical Methods and Characterization
Proper characterization of 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is essential for confirming its identity and purity in research settings.
Spectroscopic Analysis
Several spectroscopic techniques are typically employed for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon and hydrogen framework, confirming the connectivity between the three heterocyclic components.
-
Mass Spectrometry: Yields molecular weight information and fragmentation patterns characteristic of the structural features.
-
Infrared Spectroscopy: Identifies functional groups and provides confirmation of salt formation.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of such compounds and to monitor reaction progress during synthesis. The development of appropriate HPLC methods would consider the basic nature of the nitrogen-containing heterocycles and the polar character of the trihydrochloride salt.
Comparison with Structural Analogs
Structural analogs of 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride with modifications in the position of attachments or heterocyclic components provide useful comparisons for understanding structure-activity relationships.
Positional Isomers
The literature indicates several positional isomers of this compound, including:
-
3-{[2-(piperidin-4-yl)-1H-imidazol-1-yl]methyl}pyridine trihydrochloride: Features the methylene bridge at the 3-position of pyridine rather than the 2-position .
-
4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride: Contains the piperidine substituent at the 3-position rather than the 4-position, and the methylene bridge connects to the 4-position of pyridine.
These positional variations may significantly alter the three-dimensional arrangement of the molecule, potentially affecting binding characteristics and biological activities.
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